

4-Chlorobutan-2-ol in Finkelstein reaction

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Chlorobutan-2-ol

CAS No.: 2203-34-1

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Chemical Profile & Reaction Assessment

The table below assesses the feasibility of the Finkelstein reaction for **4-Chlorobutan-2-ol** and its derivative.

Parameter	Assessment for 4-Chlorobutan-2-ol	Assessment for Protected Derivative (e.g., 1-Chloro-4-ethoxybutane)
IUPAC Name	4-Chlorobutan-2-ol	1-Chloro-4-ethoxybutane (example after protecting OH as an ether)
Molecular Structure	$\text{HO-CH}(\text{CH}_3)\text{-CH}_2\text{-CH}_2\text{-Cl}$	$\text{CH}_3\text{CH}_2\text{-O-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-Cl}$
Reactivity in $\text{S}_{\text{N}}2$	Low to Moderate. The primary alkyl chloride is a good $\text{S}_{\text{N}}2$ substrate, but the nearby hydroxyl group can interfere with the reaction or participate in side reactions.	Excellent. The molecule becomes a straightforward primary alkyl chloride, which is highly reactive in $\text{S}_{\text{N}}2$ reactions [1].
Expected Outcome	Potential side reactions (e.g., intramolecular cyclization to tetrahydrofuran derivatives). Low yield of the desired 4-iodobutan-2-ol.	High yield of the corresponding alkyl iodide (e.g., 1-iodo-4-ethoxybutane).

Parameter	Assessment for 4-Chlorobutan-2-ol	Assessment for Protected Derivative (e.g., 1-Chloro-4-ethoxybutane)
Recommendation	Not suitable for direct Finkelstein reaction. The hydroxyl group must be protected first.	Highly recommended pathway for successful synthesis.

Detailed Experimental Protocol

This protocol outlines the procedure for converting a protected chloroalkanol, such as 1-chloro-4-ethoxybutane, to its iodide analog via the Finkelstein reaction.

Reagents and Equipment

- **Reagents:**
 - Substrate: 1-Chloro-4-ethoxybutane (or other protected derivative), 5 mmol.
 - Sodium Iodide (NaI), 1.2 equivalents (6 mmol).
 - Solvent: **Anhydrous Acetone**, 15 mL.
 - (For protection step) Appropriate protecting group reagents (e.g., ethyl iodide and base for an ether).
- **Equipment:**
 - 50 mL round-bottom flask.
 - Reflux condenser.
 - Magnetic stirrer and stir bar.
 - Heating mantle.
 - Separatory funnel.
 - Rotary evaporator.

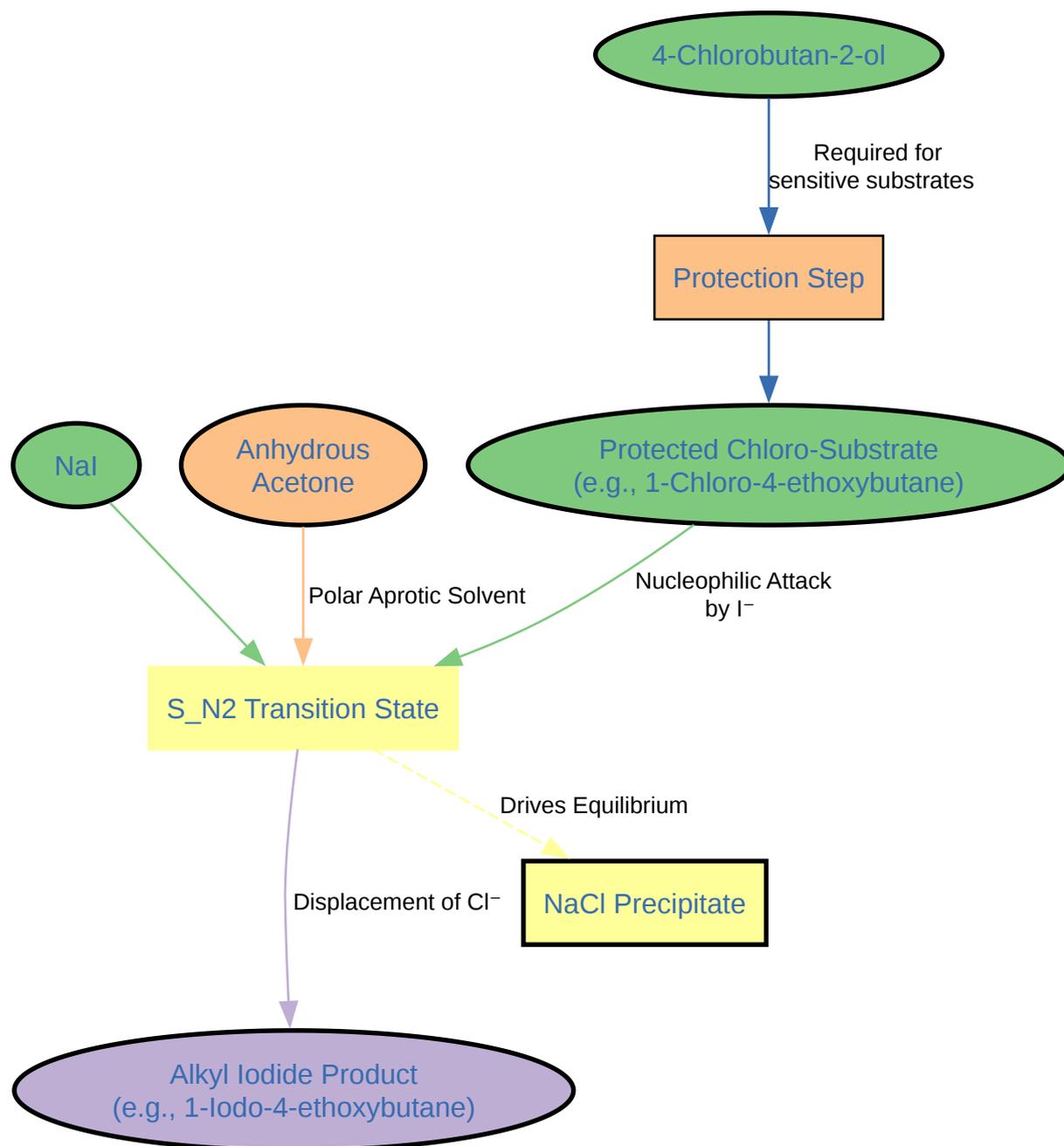
Procedure

- **Substrate Protection:** The **4-chlorobutan-2-ol** must first be protected. A common method is to convert the hydroxyl group to an ether, such as by forming a methoxy- or ethoxy-derivative, using standard etherification procedures.
- **Reaction Setup:** In a 50 mL round-bottom flask, dissolve the protected chloro-substrate (5 mmol) in 15 mL of anhydrous acetone. Add sodium iodide (6 mmol, 1.2 eq) and a magnetic stir bar.

- **Heating and Stirring:** Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone) with constant stirring. The reaction time can vary from 30 minutes to several hours. **Monitor the reaction** by TLC or observe the formation of a white precipitate (NaCl).
- **Work-up:** a. After the reaction is complete (as indicated by TLC or precipitate cessation), allow the mixture to cool to room temperature. b. Filter the reaction mixture to remove the precipitated NaCl. c. Concentrate the filtrate using a rotary evaporator to remove the acetone, yielding a crude oil of the alkyl iodide product.
- **Purification:** Purify the crude product by techniques such as flash column chromatography or distillation to obtain the pure alkyl iodide.
- **Deprotection (If required):** Remove the protecting group from the hydroxyl function using standard deprotection methods suitable for the chosen protecting group to yield the final product, 4-iodobutan-2-ol.

Mechanism and Workflow

The following diagram illustrates the core S_N2 mechanism and the strategic workflow for handling sensitive substrates like **4-chlorobutan-2-ol**.



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Diagram 1: Finkelstein reaction mechanism and workflow for a protected substrate.

Key Considerations for Researchers

- **Solvent is Critical:** The use of **anhydrous acetone** is non-negotiable. It dissolves the reactants but not the sodium chloride byproduct, whose precipitation drives the equilibrium toward the product via

Le Châtelier's principle [2]. Any water can dissolve the salt and halt the reaction.

- **Substrate Scope Limitation:** The standard Finkelstein reaction is highly effective for **primary alkyl halides** [1]. It fails for tertiary alkyl halides due to steric hindrance and for aryl/vinyl halides where the S_N2 mechanism is not feasible. The presence of other functional groups, as with **4-chlorobutan-2-ol**, necessitates protection strategies.
- **Analytical Verification:** Confirm the identity and purity of the final product using standard analytical techniques. Key methods include **1H NMR** (look for the characteristic downfield shift of the CH_2I protons), and **GC-MS** or **HRMS** for mass confirmation.

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References

1. - Wikipedia Finkelstein reaction [en.m.wikipedia.org]
2. : Definition, Mechanism, Uses & Key Differences Finkelstein Reaction [vedantu.com]

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